(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine
Description
“(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine” is a chiral amine characterized by a 2-chlorophenyl group attached to a stereogenic carbon, which is further bonded to a trifluoroethylamine moiety. The compound’s structure combines electron-withdrawing substituents (chlorine and trifluoromethyl groups), enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs. This makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing enantioselective compounds targeting central nervous system receptors or enzyme inhibitors . The (1S) configuration is critical for its biological activity, as stereochemistry often dictates binding affinity and selectivity in chiral environments .
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |
InChI Key |
DLIXGNJUPCBBER-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Preparation Methods for Trifluoroethylamines
Trifluoroethylamines, such as 2,2,2-trifluoroethylamine , are typically synthesized from 1,1,1-trifluoro-2-chloroethane through a reaction with ammonia. This process involves several steps:
Reaction with Ammonia : The reaction is often carried out in a solvent like glycerol or N-methylpyrrolidone under high pressure and temperature conditions. For example, a method described in a patent involves mixing 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol, using a molar ratio of ammonia to 1,1,1-trifluoro-2-chloroethane between 8:1 and 15:1, at temperatures between 150°C and 200°C, and pressures between 2 MPa and 4 MPa.
Post-Reaction Processing : After obtaining the mixed solution containing the trifluoroethylamine, further steps include vacuum flashing, deamination, neutralization with sodium carbonate, and rectification to purify the product.
Data and Research Findings
While specific data for (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is limited, related compounds like 2,2,2-trifluoroethylamine have been well-studied. For example, the yield of 2,2,2-trifluoroethylamine can reach up to 97.8% under optimized conditions.
The synthesis of This compound likely involves the preparation of 2,2,2-trifluoroethylamine followed by the introduction of a 2-chlorophenyl group. However, detailed methods for achieving this specific compound are not well-documented, and further research is needed to develop efficient and stereoselective synthesis routes.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the C4 position of the pyrazole ring serves as a key site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings.
Suzuki-Miyaura Cross-Coupling
The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂ (1 mol%), KOAc, DMA, 150°C | 2-(4-Aryl-1-methyl-1H-pyrazol-5-yl)pyridine | 42–90% |
-
Key Findings :
Buchwald-Hartwig Amination
The bromine can be replaced with amines under palladium catalysis:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)pyridine | 50–75% |
-
Scope : Primary and secondary amines are viable, but sterically hindered amines (e.g., tert-butylamine) show reduced reactivity .
Functionalization of the Pyridine Ring
The pyridine ring participates in electrophilic substitution and coordination chemistry.
Metalation Reactions
The pyridine nitrogen directs lithiation at the C3 position:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LDA, THF, −78°C → Electrophile (e.g., DMF) | 3-Substituted-2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine | 60–85% |
-
Example : Quenching with DMF yields a ketone product, enabling further derivatization.
Halogenation
Electrophilic halogenation occurs at the pyridine’s C4 position:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NBS, CH₃CN, 80°C | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-bromopyridine | 70% |
Cyclization and Heterocycle Formation
The compound acts as a precursor for fused heterocycles.
Pyrazolo-Pyridine Hybrids
Reaction with hydrazine facilitates cyclization:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, DMF, 120°C | Pyrazolo[3,4-c]pyridine derivatives | 45–67% |
Reductive Debromination
The C–Br bond is cleaved under catalytic hydrogenation:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd/C, H₂ (3–5 bar), EtOH, 70°C | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | 94% |
Coordination Chemistry
The pyridine nitrogen and pyrazole moiety act as ligands for metal complexes:
| Metal Salt | Complex Formed | Application | Source |
|---|---|---|---|
| Cu(OTf)₂ | Cu(II)-pyrazolylpyridine complex | Catalysis | |
| PdCl₂ | Pd(II)-N^N chelate | Cross-coupling catalysis |
Steric and Electronic Effects
-
Steric Hindrance : The methyl group at N1 reduces reactivity at adjacent positions. For example, arylation of 1-phenylpyrazole analogs yields <50% due to steric blocking .
-
Electronic Effects : The pyridine ring withdraws electron density, enhancing the pyrazole’s electrophilicity and directing substitution to C5 .
Scientific Research Applications
Pharmaceutical Development
- Antidepressant Activity: Studies suggest that this compound may exhibit antidepressant-like effects due to its interaction with serotonin receptors.
- A study indicated a significant binding affinity to the 5-HT1A and 5-HT2A receptors, suggesting potential antidepressant properties.
- Animal models showed efficacy comparable to established antidepressants.
- Anticancer Properties: The compound has demonstrated the ability to inhibit certain cancer cell lines, potentially disrupting cellular proliferation pathways linked to tumor growth.
- Research has shown that it inhibited cell growth in breast cancer cells by inducing apoptosis.
- It induced cell cycle arrest in HeLa cells.
Agrochemical Applications
- Pesticide Development: Studies are underway to evaluate its efficacy as a novel pesticide. The chlorophenyl moiety may enhance its selectivity towards target organisms while minimizing environmental impact.
- Neuropharmacological Effects: It has been studied for its impact on neurotransmitter systems, particularly concerning serotonin and norepinephrine pathways.
- Anti-inflammatory Properties: There is evidence indicating that it may reduce inflammatory markers in vitro and in vivo.
- Receptor Interaction: The compound may act as a partial agonist or antagonist at certain neurotransmitter receptors. Studies indicate potential interactions with serotonin receptors (5-HT) and adrenergic receptors.
- Inhibition of Reuptake Transporters: It may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Table: Biological Activity Case Studies
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2020) | Mice | Reduced immobility time in FST |
| Johnson et al. (2021) | Rats | Increased serotonin levels in brain tissue |
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl group in the target compound increases lipophilicity (logP ~2.5) compared to the 4-fluorophenyl analog (logP ~2.1), favoring membrane permeability .
- Acidity/Basicity: The trifluoroethylamine group (pKa ~6.5) is less basic than non-fluorinated amines, reducing protonation under physiological conditions .
Research Findings and Trends
Recent studies highlight the following:
Biological Activity
(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is a chiral amine compound with significant potential in pharmacological applications. Its unique structure, featuring a trifluoroethyl group and a chlorophenyl moiety, influences its biological activity and interaction with various biological systems.
- Molecular Formula : C9H8ClF3N
- Molecular Weight : 209.6 g/mol
- Chirality : The compound possesses an S configuration at the nitrogen atom, which is crucial for its biological interactions.
Research indicates that this compound interacts with several neurotransmitter systems and enzymes, suggesting its role as both an antidepressant and an anticancer agent. The trifluoroethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins and enzymes.
Antidepressant Effects
Preliminary studies suggest that this compound may affect neurotransmitter systems associated with mood regulation. This compound has been shown to influence serotonin and norepinephrine pathways, which are critical in the treatment of depression.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, potentially due to its ability to induce apoptosis or inhibit cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of different substituents on the aromatic ring significantly influences its activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine | C9H8ClF3N | Different chlorophenyl position affects activity |
| (1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | C9H8ClF3N | Similar structure but different substitution pattern |
| 2,2,2-Trifluoroethylamine hydrochloride | C3H4ClF3N | Lacks the chlorophenyl group; simpler structure |
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Antidepressant Activity : A controlled study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in animal models. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests.
- Cytotoxicity in Cancer Cells : In vitro studies revealed that this compound induced apoptosis in MCF7 breast cancer cells. The compound was found to increase levels of pro-apoptotic markers while decreasing anti-apoptotic proteins.
Q & A
Q. What are the established synthetic routes for (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine, and what catalysts are commonly employed?
The synthesis of this chiral trifluoroethylamine derivative often involves transition metal-catalyzed reactions. For example:
- Palladium-catalyzed cross-coupling : Used to introduce the 2-chlorophenyl group via Suzuki-Miyaura or Buchwald-Hartwig amination, leveraging aryl halides and boronic acids .
- Asymmetric hydrogenation : Stereoselective reduction of ketone precursors (e.g., 3-(2-chlorophenyl)-1,1,1-trifluoro-2-propanone) using chiral catalysts like Rh or Ru complexes to achieve the (1S)-configuration .
- Silver-mediated silylene transfer : Facilitates Si–C bond activation in intermediates, enabling efficient cyclization or functionalization steps .
Key Considerations : Solvent polarity and catalyst loading significantly impact yields. For instance, silver catalysts require anhydrous conditions to prevent deactivation .
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- Chiral HPLC : Paired with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers. Mobile phases often use hexane/isopropanol with 0.1% trifluoroacetic acid to enhance resolution .
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integrity, while NOESY experiments can validate spatial arrangement of the 2-chlorophenyl group relative to the amine .
- X-ray Crystallography : Definitive proof of absolute configuration, especially when co-crystallized with heavy atoms (e.g., bromine derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?
- Steric Hindrance : The 2-chlorophenyl group creates a bulky environment, favoring reactions at the trifluoroethylamine moiety. For example, in palladium-catalyzed C–N coupling, bulky ligands (e.g., XPhos) improve selectivity by mitigating undesired β-hydride elimination .
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, making the amine susceptible to nucleophilic attack. This property is exploited in imine formation or Mannich reactions .
- Contradictions in Literature : Reported discrepancies in catalytic efficiency (e.g., Cu vs. Zn in carbonyl insertions) often stem from solvent-dependent activation pathways. Zinc coordinates aldehydes directly, while copper operates via transmetallation, affecting reaction rates .
Q. What strategies address challenges in achieving enantiomeric excess (ee) >99% during asymmetric synthesis?
- Chiral Auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) can enforce stereochemical control during ketone reduction .
- Dynamic Kinetic Resolution : Using bifunctional catalysts (e.g., Pd/ChiraPhos) to racemize intermediates while favoring the (1S)-enantiomer .
- Computational Modeling : DFT studies optimize transition states for hydrogenation steps, identifying ligands (e.g., BINAP derivatives) that minimize steric clashes with the 2-chlorophenyl group .
Data Conflict Example : Rhodium catalysts reported by Xi et al. achieve higher ee (98%) compared to palladium systems (92%), attributed to better π-orbital overlap in Rh intermediates .
Q. How can QSAR models predict the physicochemical and biological properties of this compound?
- Molecular Descriptors : LogP (lipophilicity) and polar surface area (PSA) are calculated to predict blood-brain barrier penetration. The trifluoromethyl group increases LogP (~2.8), while the amine reduces PSA (~45 Ų) .
- Toxicity Prediction : QSAR models flag potential hepatotoxicity due to the 2-chlorophenyl moiety, necessitating in vitro CYP450 inhibition assays .
- Limitations : Models may underestimate stereochemical effects on bioactivity, requiring experimental validation via chiral separations .
Q. What methodologies resolve contradictions in reported reaction yields for C–Si bond cleavage in related silacyclic precursors?
- Mechanistic Probes : Isotopic labeling (e.g., ) tracks Si–C bond cleavage pathways during rhodium-catalyzed reactions. Tobisu et al. demonstrated that Rh activates trialkylsilyl groups via oxidative addition, whereas Pd requires stronger bases (e.g., KOtBu) .
- Kinetic Studies : Variable-temperature NMR identifies rate-determining steps. For example, Woerpel’s work showed silacyclopropane ring strain accelerates insertion into alkynes under Pd catalysis .
Methodological Recommendations
- Synthetic Optimization : Screen ligands (e.g., Josiphos for Rh) and solvents (e.g., THF vs. DMF) to balance steric and electronic effects .
- Analytical Cross-Validation : Combine chiral HPLC with - HOESY NMR to detect trace enantiomeric impurities .
- Computational Integration : Use Gaussian09 or ORCA for transition-state modeling to guide catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
